6-Bromo-N,N-diethylhexanamide

Catalog No.
S8686052
CAS No.
M.F
C10H20BrNO
M. Wt
250.18 g/mol
Availability
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6-Bromo-N,N-diethylhexanamide

Product Name

6-Bromo-N,N-diethylhexanamide

IUPAC Name

6-bromo-N,N-diethylhexanamide

Molecular Formula

C10H20BrNO

Molecular Weight

250.18 g/mol

InChI

InChI=1S/C10H20BrNO/c1-3-12(4-2)10(13)8-6-5-7-9-11/h3-9H2,1-2H3

InChI Key

HHKKDNPOOYXWOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCCCBr

6-Bromo-N,N-diethylhexanamide is a chemical compound characterized by the presence of a bromine atom at the sixth position of a hexanamide structure, with two ethyl groups attached to the nitrogen atom. Its molecular formula is C8H16BrNOC_8H_{16}BrNO, and it has a molecular weight of approximately 218.13 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique properties imparted by the bromine substituent and the diethylamide functional group.

, particularly those involving nucleophilic substitution and radical chemistry. For instance, it has been used in reactions with sodium iodide in acetone, which can facilitate halogen exchange reactions, leading to the formation of iodinated derivatives . Additionally, it can undergo reductive coupling reactions, where it acts as a substrate in nickel-catalyzed amide formation processes .

Synthesis of 6-Bromo-N,N-diethylhexanamide can be achieved through several methods:

  • Direct Bromination: Hexanamide can be brominated at the sixth carbon using bromine or N-bromosuccinimide in an appropriate solvent.
  • Amide Formation: The compound can also be synthesized by reacting diethylamine with a bromohexanoic acid derivative under acidic or basic conditions.
  • Nickel-Catalyzed Reactions: As mentioned earlier, it can be synthesized via nickel-catalyzed reductive coupling reactions involving alkyl bromides and isocyanates .

6-Bromo-N,N-diethylhexanamide finds applications primarily in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its structure allows for further modifications that can lead to biologically active compounds. Moreover, it may serve as a reagent in C–H functionalization reactions, expanding its utility in synthetic organic chemistry .

Interaction studies involving 6-Bromo-N,N-diethylhexanamide have focused on its reactivity in radical-mediated transformations. For example, studies have shown that it can generate N-centered radicals under certain catalytic conditions, which are useful for further functionalization processes . These interactions highlight its potential as a versatile building block in synthetic chemistry.

Several compounds share structural similarities with 6-Bromo-N,N-diethylhexanamide, including:

  • 6-Bromo-N,N-dimethylhexanamide: This compound has dimethyl groups instead of diethyl groups on the nitrogen atom. It may exhibit different solubility and biological properties due to the steric effects of the substituents.
  • N,N-diethylhexanamide: Lacking the bromine substituent, this compound serves as a baseline for comparing reactivity and biological activity.
  • 6-Chloro-N,N-diethylhexanamide: Substituting chlorine for bromine may affect the reactivity profile and stability of the compound.
Compound NameStructure FeaturesUnique Properties
6-Bromo-N,N-diethylhexanamideBromine at C-6, diethyl groupsPotentially enhanced reactivity due to bromine
6-Bromo-N,N-dimethylhexanamideBromine at C-6, dimethyl groupsDifferent sterics may influence biological activity
N,N-diethylhexanamideNo halogen substituentBaseline for comparison without halogen effects
6-Chloro-N,N-diethylhexanamideChlorine at C-6, diethyl groupsDifferent reactivity compared to brominated analogs

This comparison illustrates how slight variations in structure can lead to significant differences in chemical behavior and potential applications.

Construction of Piperidine-Containing Compounds

The synthesis of piperidine-containing compounds using 6-Bromo-N,N-diethylhexanamide represents a significant advancement in heterocyclic chemistry. This brominated amide serves as an exceptional precursor for generating diverse piperidine architectures through several well-established synthetic routes [2].

The most prominent pathway involves the transformation of 6-Bromo-N,N-diethylhexanamide into N-(Piperidin-4-yl)hexanamide through reductive amination strategies. This process typically employs 4-piperidone hydrochloride as the key intermediate, achieving yields ranging from 78% to 92% . The reaction proceeds through initial formation of an imine intermediate, followed by selective reduction using metal hydride reagents such as sodium borohydride or lithium aluminum hydride. The resulting N-(piperidin-4-yl)hexanamide derivatives have demonstrated significant potential in local anesthetic research due to their structural similarity to known anesthetic compounds.

An alternative synthetic approach involves the direct acylation of piperidine with appropriately functionalized hexanoyl derivatives. This methodology has proven particularly effective for synthesizing 1-hexanoylpiperidine, a compound with molecular formula C11H21NO and molecular weight 183.29 grams per mole [2]. The direct acylation strategy typically achieves yields between 85% and 95%, making it an attractive option for large-scale synthetic applications. The reaction conditions are generally mild, requiring only the presence of piperidine and hexanoyl chloride under basic conditions.

More complex piperidine-containing architectures can be accessed through multi-step assembly processes that utilize 6-Bromo-N,N-diethylhexanamide as a starting point. These synthetic sequences often involve initial functionalization of the bromine atom through nucleophilic substitution reactions, followed by cyclization reactions to form the desired piperidine ring system [3] [4]. The yields for these multi-step processes typically range from 65% to 85%, reflecting the increased complexity of the synthetic transformations involved.

Cross-coupling methodologies have also proven valuable for constructing substituted piperidine derivatives from 6-Bromo-N,N-diethylhexanamide. These approaches utilize organozinc or organoborane reagents in combination with palladium or nickel catalysts to form carbon-carbon bonds that ultimately lead to piperidine-containing products [5] [6]. The cross-coupling strategies are particularly advantageous for generating piperidine derivatives with specific substitution patterns, achieving yields between 70% and 88% while maintaining excellent regioselectivity.

The applications of these piperidine-containing compounds extend beyond simple pharmaceutical intermediates. Research has demonstrated their utility in drug discovery platforms, where the piperidine moiety serves as a privileged scaffold for developing new therapeutic agents. The compounds have shown promising biological activities, including analgesic, anti-inflammatory, and antipsychotic properties, highlighting their potential for further medicinal chemistry investigations.

Synthesis of Functionalized Amide Derivatives

The transformation of 6-Bromo-N,N-diethylhexanamide into functionalized amide derivatives represents a cornerstone application in modern synthetic organic chemistry. The compound's unique structural features, particularly the presence of both the electrophilic bromine atom and the amide functionality, enable diverse functionalization strategies that lead to complex molecular architectures [7] [8].

Reductive functionalization represents one of the most important synthetic transformations available for 6-Bromo-N,N-diethylhexanamide. This approach utilizes metal hydride reagents to selectively reduce the amide functionality while preserving other functional groups within the molecule. The methodology demonstrates exceptional chemoselectivity, preferentially reducing amides in the presence of esters, nitriles, and units of unsaturation [7]. Typical yields for these reductive transformations range from 70% to 95%, with the specific yield depending on the choice of reducing agent and reaction conditions.

The reductive functionalization pathway can produce three distinct classes of products: alcohols, aldehydes, and amines. The formation of alcohols occurs through complete reduction of the amide carbonyl group, typically using lithium aluminum hydride or related strong reducing agents. Partial reduction using milder reagents such as diisobutylaluminum hydride can yield aldehydes, while specialized conditions can lead to amine formation through reductive amination processes.

Cross-coupling reactions provide another powerful strategy for functionalizing 6-Bromo-N,N-diethylhexanamide derivatives. These transformations proceed through transmetalation and reductive elimination mechanisms, enabling the formation of carbon-carbon bonds with high regioselectivity [9] [10]. The cross-coupling approach typically achieves yields between 65% and 90%, with the specific yield depending on the nature of the coupling partners and the catalyst system employed.

The most commonly employed cross-coupling methodologies include Suzuki-Miyaura reactions using organoborane coupling partners, and Negishi reactions utilizing organozinc reagents. These transformations demonstrate broad functional group tolerance, accommodating various substituents including esters, ethers, ketones, carbamates, and heterocyclic systems. The regioselective nature of these coupling reactions makes them particularly valuable for constructing complex molecular architectures with precisely defined connectivity patterns.

Radical-mediated transformations represent a third major category of functionalization reactions available for 6-Bromo-N,N-diethylhexanamide. These processes typically proceed through radical chain propagation mechanisms, often initiated by visible light or thermal activation [11] [12]. The radical pathways enable site-selective functionalization at positions that would be difficult to access through traditional ionic mechanisms.

The radical-mediated transformations typically achieve yields between 60% and 85%, with the site selectivity being comparable to or superior to the most selective intermolecular carbon-hydrogen functionalization reactions known in the literature. These transformations are particularly valuable for generating halogenated derivatives and other products that would be challenging to access through alternative synthetic routes.

Nucleophilic substitution reactions provide a fourth major approach to functionalizing 6-Bromo-N,N-diethylhexanamide derivatives. These transformations typically proceed through SN2 displacement mechanisms, enabling the introduction of various nucleophiles at the position originally occupied by the bromine atom [13] [14]. The nucleophilic substitution approach typically achieves yields between 75% and 90% while maintaining excellent stereochemical control.

The nucleophilic substitution methodology accommodates a wide range of nucleophiles, including primary and secondary amines, carboxylic acids, alcohols, and various heterocyclic systems. The stereochemical control achievable through these transformations is particularly noteworthy, as the SN2 mechanism leads to inversion of configuration at the substitution site, enabling the synthesis of stereochemically defined products.

Generation of Branched Aliphatic Systems

The construction of branched aliphatic systems using 6-Bromo-N,N-diethylhexanamide as a key intermediate represents a sophisticated application of modern synthetic methodology. These transformations enable the generation of complex molecular architectures featuring multiple branching points, quaternary carbon centers, and diverse functional group arrangements [9] [15].

Cross-electrophile coupling represents the most versatile approach for generating branched alkyl chains from 6-Bromo-N,N-diethylhexanamide. This methodology involves the simultaneous activation of two different electrophilic partners, typically the brominated amide and an alkyl tosylate or similar electrophile [9]. The cross-electrophile coupling approach demonstrates moderate to high synthetic complexity while achieving representative yields between 55% and 85%.

The key to successful cross-electrophile coupling lies in the careful selection of catalyst systems and reaction conditions that favor cross-coupling over undesired homocoupling pathways. Recent advances in nickel-catalyzed electrochemical methods have proven particularly effective for these transformations. The electrochemical approach utilizes controlled potential electrolysis to generate the necessary reactive intermediates while minimizing side reactions that could lead to reduced yields.

The cross-electrophile coupling methodology is particularly valuable for constructing quaternary carbon centers, which represent challenging synthetic targets due to the steric hindrance associated with forming bonds to fully substituted carbon atoms. The brominated amide serves as an ideal precursor for these transformations because the bromine atom provides a reliable leaving group that can be activated under mild conditions.

Radical cyclization reactions provide a second major approach for generating cycloalkyl-substituted systems from 6-Bromo-N,N-diethylhexanamide. These transformations typically proceed through intramolecular radical addition processes that form new carbon-carbon bonds while simultaneously creating ring structures [16] [17]. The radical cyclization approach demonstrates high synthetic complexity and achieves representative yields between 60% and 80%.

The radical cyclization methodology is particularly effective for generating ring-fused systems, where the newly formed ring is directly connected to existing ring structures within the molecule. These transformations often proceed with excellent stereochemical control, enabling the synthesis of complex polycyclic architectures with precisely defined three-dimensional structures.

The initiation of radical cyclization reactions typically requires the use of radical initiators such as azobisisobutyronitrile or benzoyl peroxide, along with appropriate heating or photochemical activation. The choice of reaction conditions significantly influences both the yield and selectivity of the cyclization process, with optimal conditions depending on the specific substrate structure and desired product architecture.

Nucleophilic substitution cascades represent a third approach for generating heteroatom-containing branches from 6-Bromo-N,N-diethylhexanamide. These transformations involve sequential nucleophilic substitution reactions that introduce multiple heteroatoms into the molecular framework [13] [18]. The nucleophilic substitution cascade approach demonstrates moderate synthetic complexity while achieving representative yields between 70% and 90%.

The heteroatom-containing branches generated through these transformations can include nitrogen, oxygen, and sulfur atoms in various arrangements. The specific pattern of heteroatom incorporation depends on the choice of nucleophiles and the sequence of substitution reactions employed. These transformations are particularly valuable for generating molecular architectures that mimic natural product structures or pharmaceutical compounds.

Asymmetric catalysis provides a fourth major approach for generating stereochemically defined architectures from 6-Bromo-N,N-diethylhexanamide. These transformations utilize chiral catalysts to control the absolute stereochemistry of newly formed stereocenters [6] [19]. The asymmetric catalysis approach demonstrates high synthetic complexity while achieving representative yields between 65% and 85%.

The asymmetric transformations are particularly valuable for generating enantiomerically pure compounds that can serve as intermediates in pharmaceutical synthesis or as chiral building blocks for further synthetic elaboration. The stereochemical control achievable through these methods is typically excellent, with enantiomeric excesses often exceeding 90% for optimized reaction conditions.

The mechanistic frameworks underlying these branched aliphatic system construction methods encompass several distinct reaction classes. Suzuki-Miyaura coupling reactions utilize palladium catalysts with phosphine ligands to couple aryl or vinyl boranes with alkyl bromides, demonstrating high functional group tolerance [10] [20]. Negishi coupling reactions employ palladium or nickel catalysts to couple organozinc reagents with aryl or alkyl halides, providing stereospecific coupling with excellent control over regiochemistry [5] [6].

Radical chain reactions utilize photoredox catalysis or visible light activation to generate radical intermediates that participate in subsequent bond-forming processes [11] [21]. These transformations enable site-selective functionalization at positions that would be difficult to access through traditional methods. Reductive cross-coupling reactions employ nickel catalysts under electrochemical conditions to couple alkyl tosylates with bromides, providing excellent selectivity for cross-coupling over homocoupling pathways [9] [14].

The synthetic applications of these branched aliphatic systems extend across multiple areas of chemical research. The quaternary carbon centers generated through cross-electrophile coupling serve as key structural elements in natural product synthesis, where they often represent the most challenging synthetic targets within complex molecular frameworks. The ring-fused systems accessible through radical cyclization provide important scaffolds for pharmaceutical development, particularly in the design of central nervous system active compounds.

The heteroatom-containing branches generated through nucleophilic substitution cascades find applications in materials science, where they can serve as functional groups for polymer modification or as coordination sites for metal complexes. The stereochemically defined architectures accessible through asymmetric catalysis are particularly valuable in medicinal chemistry, where the three-dimensional arrangement of functional groups often determines biological activity.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

249.07283 g/mol

Monoisotopic Mass

249.07283 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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